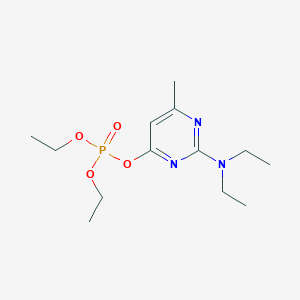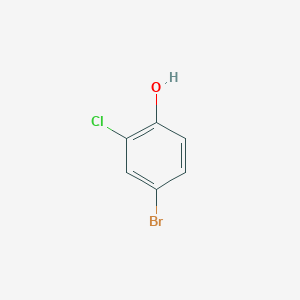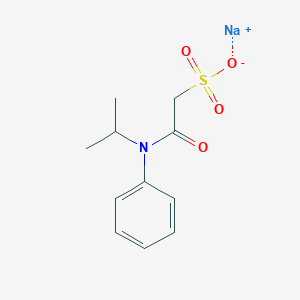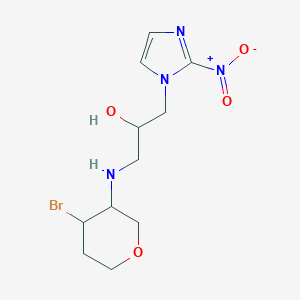
1-Chlor-4-fluorbenzol
Übersicht
Beschreibung
1-Chloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H4ClF. It consists of a benzene ring substituted with a chlorine atom at the first position and a fluorine atom at the fourth position. This compound is a colorless liquid with a characteristic aromatic odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing 1-chloro-4-fluorobenzene involves the halogen exchange reaction. This process typically starts with 1-chloro-4-nitrobenzene, which is then subjected to a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Direct Fluorination: Another method involves the direct fluorination of chlorobenzene using a fluorinating agent such as hydrogen fluoride or elemental fluorine. This reaction requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired position.
Industrial Production Methods:
Catalytic Halogen Exchange: In industrial settings, the halogen exchange method is often preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 1-chloro-4-nitrobenzene is reacted with a fluorinating agent in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of 1-chloro-4-fluorobenzene.
Electrophilic Aromatic Substitution: Another industrial method involves the electrophilic aromatic substitution of chlorobenzene with a fluorinating agent. This method requires the use of a strong acid catalyst and careful control of reaction parameters to achieve the desired product.
Types of Reactions:
Nucleophilic Substitution: 1-Chloro-4-fluorobenzene can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogenating agents.
Oxidation and Reduction: 1-Chloro-4-fluorobenzene can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzene derivatives with different substitution patterns.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol or water at elevated temperatures.
Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for nitration, sulfur trioxide for sulfonation, and chlorine or bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.
Electrophilic Substitution: Formation of nitro, sulfonic acid, or halogenated benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-fluorobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis to introduce chlorine and fluorine substituents into aromatic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor ligands. It is also used in the study of the structure-activity relationships of various bioactive compounds.
Medicine: 1-Chloro-4-fluorobenzene is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
Target of Action
1-Chloro-4-fluorobenzene is an aromatic chemical compound that primarily targets halides in chemical reactions . It acts as a Lewis acid, a chemical species that accepts electron pairs from a Lewis base .
Mode of Action
The compound interacts with its targets by forming an intermediate complex with the halide . This interaction involves the abstraction of the halide from the reaction mixture . This process is part of a broader class of reactions known as nucleophilic aromatic substitution reactions .
Biochemical Pathways
1-Chloro-4-fluorobenzene is involved in nucleophilic aromatic substitution reactions . These reactions are characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The compound’s role as a Lewis acid facilitates this process .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 129-130 °C and a density of 1.226 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of 1-Chloro-4-fluorobenzene’s action is the formation of new organic compounds through nucleophilic aromatic substitution reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds and their interactions with biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-4-fluorobenzene. For instance, it should be used only outdoors or in a well-ventilated area to avoid inhalation of fumes . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its flammability . Protective measures, including wearing gloves, protective clothing, and eye protection, are recommended when handling this compound .
Biochemische Analyse
Biochemical Properties
It is known that this compound can act as a Lewis acid during chemical reactions, forming an intermediate complex with the halide and abstracting the halide from the reaction mixture .
Cellular Effects
It is known that halogenated aromatic compounds can have various effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Chloro-4-fluorobenzene involves its role as a Lewis acid during chemical reactions . It forms an intermediate complex with the halide, abstracting the halide from the reaction mixture . This suggests that 1-Chloro-4-fluorobenzene may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can be analyzed using gas chromatography, a technique that can provide information on the stability and degradation of the compound over time .
Metabolic Pathways
It is known that halogenated aromatic compounds can be metabolized by various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and second positions, respectively. It has similar chemical properties but different reactivity and applications.
1-Chloro-3-fluorobenzene: This compound has the chlorine and fluorine substituents at the first and third positions, respectively. It also has similar chemical properties but different reactivity and applications.
1-Bromo-4-fluorobenzene: This compound has a bromine atom instead of a chlorine atom at the first position. It has different reactivity and applications due to the presence of the bromine substituent.
1-Chloro-4-iodobenzene: This compound has an iodine atom instead of a fluorine atom at the fourth position. It has different reactivity and applications due to the presence of the iodine substituent.
The uniqueness of 1-chloro-4-fluorobenzene lies in its specific substitution pattern, which influences its chemical reactivity, physical properties, and applications. The presence of both chlorine and fluorine atoms in the para positions of the benzene ring provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGZNCCVKIBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059853 | |
| Record name | Benzene, 1-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-4-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.19 [mmHg] | |
| Record name | 1-Chloro-4-fluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
352-33-0, 55256-17-2 | |
| Record name | 1-Chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorofluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-fluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloro-4-fluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MH2SJ5JJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















